molecular formula C19H15FN2O B5709096 N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide CAS No. 5539-83-3

N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide

Cat. No.: B5709096
CAS No.: 5539-83-3
M. Wt: 306.3 g/mol
InChI Key: ZYJGCMIUAKKLEG-UHFFFAOYSA-N
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Description

N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide is a chemical compound with the molecular formula C19H15FN2O and a molecular weight of 306.343 g/mol . This compound is known for its unique structure, which includes a benzyl group, a fluorine atom, and a pyridinyl group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with benzyl bromide to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide is used in a variety of scientific research fields, including:

Mechanism of Action

The mechanism of action of N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-4-fluoro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJGCMIUAKKLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354406
Record name N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5539-83-3
Record name N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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